molecular formula C21H21ClN2O B1680900 Sch-37370 CAS No. 117796-52-8

Sch-37370

Cat. No.: B1680900
CAS No.: 117796-52-8
M. Wt: 352.9 g/mol
InChI Key: FLTBEMVEAFMWDD-UHFFFAOYSA-N
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Description

SCH-37370, also known as N-Acetyldesloratadine, is a potent and orally active dual antagonist of platelet-activating factor and histamine. It is known for its ability to inhibit platelet aggregation and block histamine-H1 receptors in the brain. This compound has shown significant potential in treating allergic diseases such as asthma due to its dual antagonistic properties .

Mechanism of Action

Target of Action

Sch-37370, also known as N-Acetyldesloratadine, is a potent, orally active dual antagonist of platelet-activating factor (PAF) and histamine . These are its primary targets.

Mode of Action

This compound selectively inhibits PAF-induced aggregation of human platelets and also competes with PAF binding to specific sites in membrane preparations from human lungs . It also blocks the binding of [3H]pyrilamine to histamine-H1 receptors in rat brain membranes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the signaling pathways of PAF and histamine. By acting as an antagonist, this compound can inhibit the physiological responses typically induced by these mediators, such as bronchospasm, inflammation, and allergic reactions .

Pharmacokinetics

This compound is administered orally and has shown to be effective in inhibiting PAF and histamine-induced bronchospasm in guinea pigs

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of physiological responses induced by PAF and histamine. This includes the prevention of bronchospasm, inflammation, and allergic reactions .

Future Directions

While Sch-37370 has shown promising results as a dual antagonist of PAF and histamine, more research is needed to fully understand its potential applications and efficacy in treating various conditions .

Biochemical Analysis

Biochemical Properties

Sch-37370 selectively inhibits PAF-induced aggregation of human platelets . It also competes with PAF binding to specific sites in membrane preparations from human lungs . This suggests that this compound interacts with PAF receptors and histamine-H1 receptors, blocking their activation and subsequent biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits PAF- and histamine-induced bronchospasm in guinea pigs . This indicates that this compound influences cell function by modulating cell signaling pathways associated with PAF and histamine .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PAF and histamine-H1 receptors, thereby inhibiting their activation . This leads to a decrease in PAF- and histamine-induced cellular responses, including bronchospasm .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on PAF-induced aggregation of human platelets and bronchospasm suggest that it has a stable and long-lasting impact on cellular function .

Dosage Effects in Animal Models

In animal models, this compound exhibits dose-dependent effects. Administered intravenously to guinea pigs, it is an equipotent antagonist of PAF and histamine-induced bronchospasm . Orally in guinea pigs, this compound is somewhat more effective against bronchospasms to histamine than against PAF .

Metabolic Pathways

Its ability to inhibit PAF and histamine suggests that it may interact with enzymes and cofactors involved in the metabolism of these mediators .

Transport and Distribution

Given its potent effects on PAF and histamine signaling, it is likely that it interacts with transporters or binding proteins associated with these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

SCH-37370 is synthesized from a series of amide analogs of the histamine H1 antagonist, azatadine. The synthesis involves the acetylation of desloratadine, resulting in the formation of N-Acetyldesloratadine. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

SCH-37370 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

SCH-37370 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual antagonistic properties, targeting both platelet-activating factor and histamine receptors. This dual action makes it more effective in treating allergic diseases compared to compounds that only target one pathway. Its ability to inhibit platelet aggregation and block histamine receptors simultaneously provides a broader therapeutic potential .

Properties

IUPAC Name

1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c1-14(25)24-11-8-15(9-12-24)20-19-7-6-18(22)13-17(19)5-4-16-3-2-10-23-21(16)20/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTBEMVEAFMWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151911
Record name Sch 37370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117796-52-8
Record name Sch 37370
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117796528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sch 37370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-{13-chloro-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}piperidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCH-37370
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA60WRR45J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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